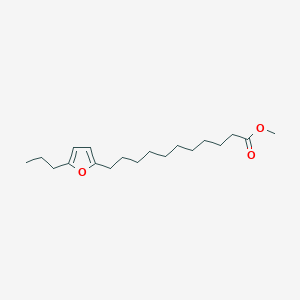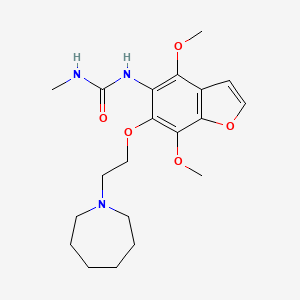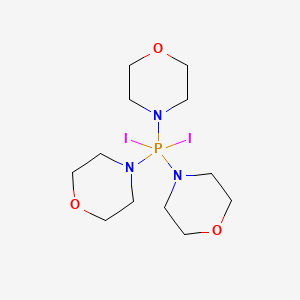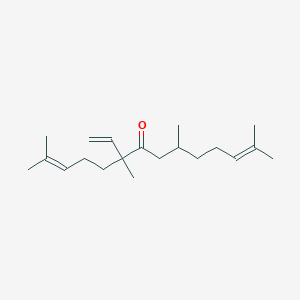
Tributyl triethyl tetraphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tributyl triethyl tetraphosphate is an organophosphorus compound that is used in various industrial and scientific applications. It is a colorless liquid that is known for its stability and versatility in chemical reactions. The compound is an ester of phosphoric acid and is composed of tributyl and triethyl groups attached to a tetraphosphate backbone.
準備方法
Synthetic Routes and Reaction Conditions
Tributyl triethyl tetraphosphate can be synthesized through the reaction of phosphoryl chloride with n-butanol and ethanol. The reaction typically involves the following steps:
Reaction of Phosphoryl Chloride with n-Butanol: [ \text{POCl}_3 + 3 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{PO}(\text{OC}_4\text{H}_9)_3 + 3 \text{HCl} ]
Reaction of the Resulting Tributyl Phosphate with Ethanol: [ \text{PO}(\text{OC}_4\text{H}_9)_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{PO}(\text{OC}_4\text{H}_9)_3(\text{OC}_2\text{H}_5)_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Reactant Preparation: Purification of n-butanol and ethanol to remove impurities.
Reaction Control: Maintaining optimal temperature and pressure conditions to facilitate the reaction.
Product Isolation: Separation of the desired product from by-products and unreacted starting materials using techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
Tributyl triethyl tetraphosphate undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form phosphine oxides.
Reduction: Reaction with reducing agents to form phosphine derivatives.
Substitution: Reaction with nucleophiles to replace one or more of the alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction typically occurs at room temperature.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction may require heating.
Substitution: Common nucleophiles include halides and amines. The reaction conditions vary depending on the nucleophile used.
Major Products Formed
Oxidation: Formation of tributyl triethyl phosphine oxide.
Reduction: Formation of tributyl triethyl phosphine.
Substitution: Formation of substituted phosphates with different alkyl or aryl groups.
科学的研究の応用
Tributyl triethyl tetraphosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized as a flame retardant, plasticizer, and solvent in various industrial processes.
作用機序
The mechanism of action of tributyl triethyl tetraphosphate involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. It can also participate in redox reactions, transferring electrons and facilitating chemical transformations. The specific pathways involved depend on the context of its use, such as catalysis or biological interactions.
類似化合物との比較
Similar Compounds
Tributyl Phosphate: An organophosphorus compound with similar properties but lacking the triethyl groups.
Triethyl Phosphate: Another organophosphorus compound with similar properties but lacking the tributyl groups.
Uniqueness
Tributyl triethyl tetraphosphate is unique due to the presence of both tributyl and triethyl groups, which confer distinct chemical and physical properties. This combination allows for greater versatility in chemical reactions and applications compared to its individual counterparts.
特性
CAS番号 |
63906-92-3 |
|---|---|
分子式 |
C18H42O13P4 |
分子量 |
590.4 g/mol |
IUPAC名 |
[butoxy(dibutoxyphosphoryloxy)phosphoryl] diethoxyphosphoryl ethyl phosphate |
InChI |
InChI=1S/C18H42O13P4/c1-7-13-16-26-33(20,27-17-14-8-2)30-35(22,28-18-15-9-3)31-34(21,25-12-6)29-32(19,23-10-4)24-11-5/h7-18H2,1-6H3 |
InChIキー |
OGHLCHLLTSUAJC-UHFFFAOYSA-N |
正規SMILES |
CCCCOP(=O)(OCCCC)OP(=O)(OCCCC)OP(=O)(OCC)OP(=O)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


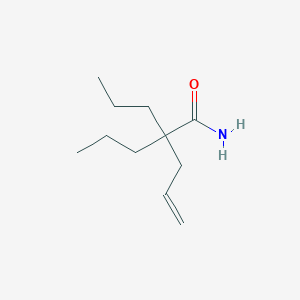
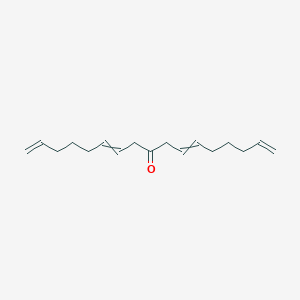

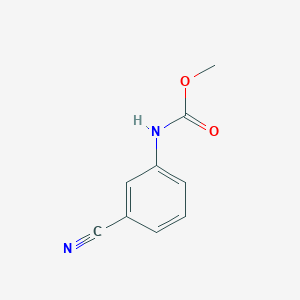
![2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride](/img/structure/B14485173.png)
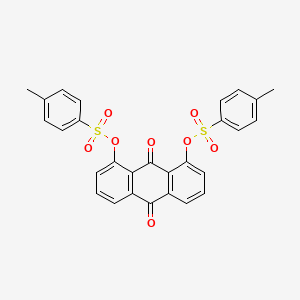
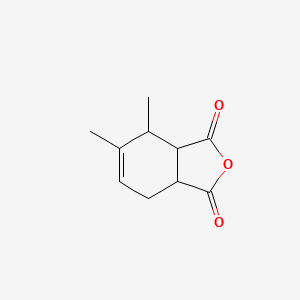
![N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14485182.png)
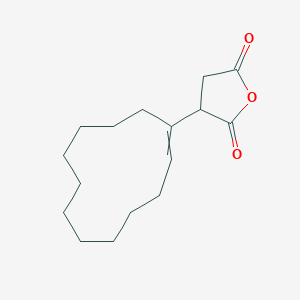
![Diethyl {3-cyano-3-[(trimethylsilyl)oxy]butyl}phosphonate](/img/structure/B14485190.png)
